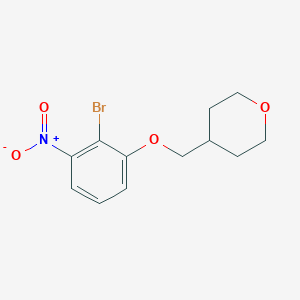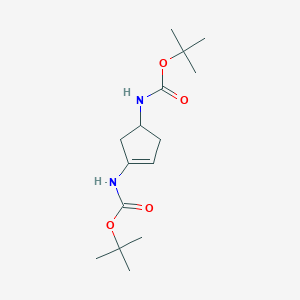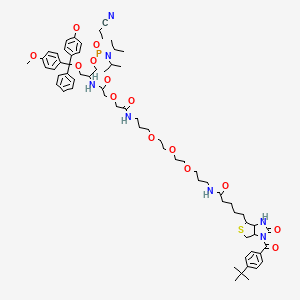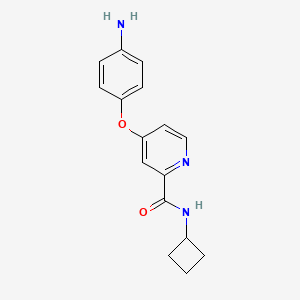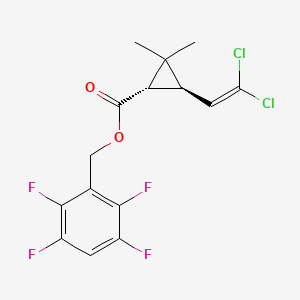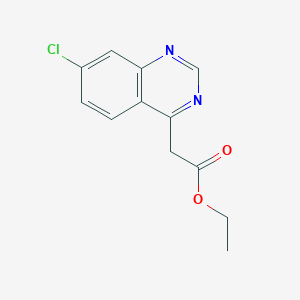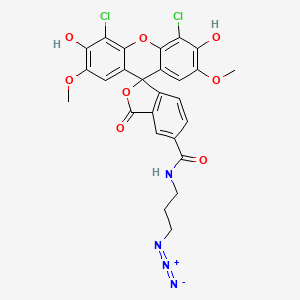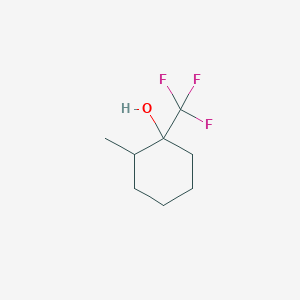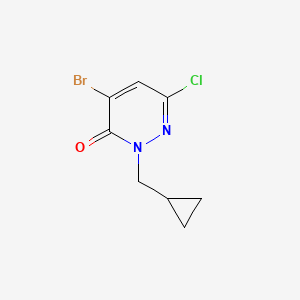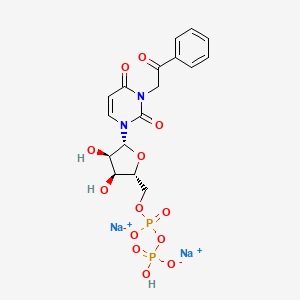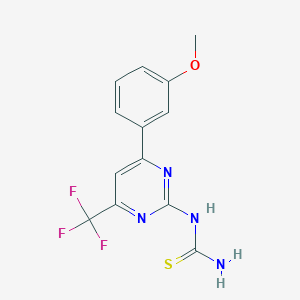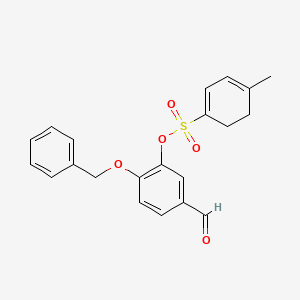
(5-Formyl-2-phenylmethoxyphenyl) 4-methylcyclohexa-1,3-diene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Formyl-2-phenylmethoxyphenyl) 4-methylcyclohexa-1,3-diene-1-sulfonate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a formyl group, a phenylmethoxy group, and a sulfonate group attached to a cyclohexa-1,3-diene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Formyl-2-phenylmethoxyphenyl) 4-methylcyclohexa-1,3-diene-1-sulfonate typically involves multiple steps. One common method includes the following steps:
Formation of the phenylmethoxy group: This step involves the reaction of phenol with benzyl chloride in the presence of a base such as sodium hydroxide to form phenylmethoxybenzene.
Introduction of the formyl group: The phenylmethoxybenzene is then subjected to a formylation reaction using reagents like dichloromethyl methyl ether and a Lewis acid catalyst such as aluminum chloride.
Cyclohexa-1,3-diene ring formation: The formylated phenylmethoxybenzene is then reacted with a suitable diene precursor under Diels-Alder reaction conditions to form the cyclohexa-1,3-diene ring.
Sulfonation: Finally, the compound is sulfonated using sulfur trioxide or chlorosulfonic acid to introduce the sulfonate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(5-Formyl-2-phenylmethoxyphenyl) 4-methylcyclohexa-1,3-diene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: (5-Carboxy-2-phenylmethoxyphenyl) 4-methylcyclohexa-1,3-diene-1-sulfonate.
Reduction: (5-Hydroxymethyl-2-phenylmethoxyphenyl) 4-methylcyclohexa-1,3-diene-1-sulfonate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Formyl-2-phenylmethoxyphenyl) 4-methylcyclohexa-1,3-diene-1-sulfonate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme-substrate interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Formyl-2-phenylmethoxyphenyl) 4-methylcyclohexa-1,3-diene-1-sulfonate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The sulfonate group can enhance the compound’s solubility and facilitate its interaction with biological membranes.
Comparison with Similar Compounds
Similar Compounds
- Phenylephrine Related Compound F
- 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic Acid
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
(5-Formyl-2-phenylmethoxyphenyl) 4-methylcyclohexa-1,3-diene-1-sulfonate is unique due to its combination of functional groups and the presence of a cyclohexa-1,3-diene ring. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
1076199-01-3 |
|---|---|
Molecular Formula |
C21H20O5S |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
(5-formyl-2-phenylmethoxyphenyl) 4-methylcyclohexa-1,3-diene-1-sulfonate |
InChI |
InChI=1S/C21H20O5S/c1-16-7-10-19(11-8-16)27(23,24)26-21-13-18(14-22)9-12-20(21)25-15-17-5-3-2-4-6-17/h2-7,9-10,12-14H,8,11,15H2,1H3 |
InChI Key |
RAEMWWMFRHJUPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(CC1)S(=O)(=O)OC2=C(C=CC(=C2)C=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Amino-(3-nitro-phenyl)-methyl]-naphthalen-1-ol](/img/structure/B13720351.png)
